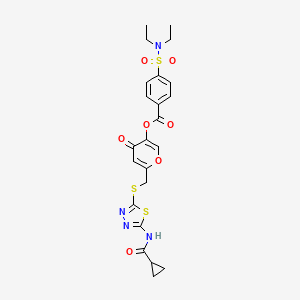
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a useful research compound. Its molecular formula is C23H24N4O7S3 and its molecular weight is 564.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a novel hybrid molecule that incorporates a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound features a complex structure that combines elements from pyran, benzoate, and thiadiazole derivatives. The general formula can be represented as follows:
Where X represents the specific number of atoms in each functional group. The presence of the thiadiazole ring is particularly significant due to its established biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that thiadiazole derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activities of the compound .
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to interfere with cellular processes such as apoptosis and cell cycle regulation. For instance, compounds similar to the one discussed have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .
- Case Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives against cancer cell lines, revealing that certain modifications enhance their efficacy. For example, derivatives with lipophilic characteristics exhibited improved interactions with cellular membranes, leading to increased cytotoxicity .
Antimicrobial Activity
- In Vitro Studies : The compound's antimicrobial properties were assessed against several bacterial strains. Results indicated a moderate inhibitory effect against Gram-positive and Gram-negative bacteria . The EC50 values for related compounds were reported at approximately 3.43 μg/ml against Phytophthora infestans, suggesting potential applications in agricultural settings .
- Comparative Analysis : When compared to standard antibiotics, some thiadiazole derivatives showed promising results, indicating their potential as alternative antimicrobial agents .
Anticholinesterase Activity
- Potential for Alzheimer’s Treatment : Recent studies have highlighted the anticholinesterase activity of thiadiazole derivatives, which may be beneficial in treating Alzheimer’s disease. Compounds were tested for their ability to inhibit acetylcholinesterase (AChE), with some exhibiting IC50 values lower than that of donepezil, a standard treatment for Alzheimer's .
- Research Findings : In one study, specific derivatives demonstrated significant binding affinity to AChE, suggesting they could serve as lead compounds for developing new anti-Alzheimer drugs .
Data Tables
属性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O7S3/c1-3-27(4-2)37(31,32)17-9-7-15(8-10-17)21(30)34-19-12-33-16(11-18(19)28)13-35-23-26-25-22(36-23)24-20(29)14-5-6-14/h7-12,14H,3-6,13H2,1-2H3,(H,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWFKJQXRSEKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














